4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is a compound characterized by the presence of a furan ring and a thiazole moiety, which are linked through a carboxamide functional group. The structural formula can be represented as CHNOS. This compound exhibits unique chemical properties due to the combination of its heterocyclic components, making it an interesting subject for various chemical and biological studies.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve specific solvents and temperatures to optimize yields and purity .
Compounds containing thiazole and furan moieties have been reported to exhibit a wide range of biological activities. Specifically, 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide has shown potential in:
The exact biological activity of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide requires further investigation through pharmacological studies .
The synthesis of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. Common methods include:
4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide has potential applications in:
Interaction studies involving 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide focus on its binding affinity with biological targets. This includes:
Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide. These include:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Structure | Antimicrobial activity |
| 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,6-d]thiazole | Structure | Electrophilic substitution reactions |
| 5-(pyridin-4-carbonylamino)-1,3-thiazole | Structure | Potential anticancer properties |
The uniqueness of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide lies in its specific combination of a furan ring and thiazole structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. Its diverse potential applications in pharmaceuticals and agriculture further highlight its significance in research and development .
Thiazole derivatives represent a critical class of five-membered heterocyclic compounds characterized by a sulfur atom at position 1 and a nitrogen atom at position 3 within the aromatic ring. These compounds exhibit remarkable structural versatility, enabling diverse pharmacological applications. Over 18 FDA-approved drugs, including the antiretroviral ritonavir and antifungal abafungin, incorporate thiazole cores due to their ability to modulate biological targets through aromatic π-electron delocalization and hydrogen-bonding interactions. The thiazole ring’s planar geometry facilitates penetration into microbial cell membranes, while its electronic properties allow for tailored substitutions at positions 2, 4, and 5 to optimize bioactivity.
The 2-methylpropyl (isobutyl) group in 4-(furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide introduces steric bulk and lipophilicity, enhancing membrane permeability compared to linear alkyl chains. This substitution stabilizes the carboxamide moiety through van der Waals interactions while maintaining solubility in polar solvents like ethanol (logP ≈ 1.17). Crystallographic studies of analogous structures reveal that the isobutyl group adopts a gauche conformation, minimizing steric clashes with the thiazole ring and furan substituent.
Current research aims to:
The systematic nomenclature of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both thiazole and furan ring systems [1]. The compound features a 1,3-thiazole ring as the core heterocyclic structure, with a furan-2-yl substituent at position 4 and a carboxamide functional group at position 2 [2]. The carboxamide nitrogen is further substituted with a 2-methylpropyl group, commonly referred to as an isobutyl moiety .
The molecular formula for this compound is C₁₁H₁₂N₂O₂S, with a calculated molecular weight of 236.29 grams per mole . The systematic identification reveals several key structural features that influence the compound's chemical properties: the electron-rich furan ring system connected to the electron-deficient thiazole core, and the flexible alkyl chain providing rotational freedom around the carboxamide bond [4].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
| Chemical Abstracts Service Number | Not definitively assigned |
| Simplified Molecular Input Line Entry System | CC(C)CNC(=O)C1=NC(=CS1)C2=CC=CO2 |
The International Union of Pure and Applied Chemistry naming convention requires careful consideration of the heterocyclic ring priorities, with thiazole taking precedence as the principal functional group [5]. The furan substitution at position 4 of the thiazole ring represents a significant structural modification that affects both electronic properties and potential biological activity [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for thiazole carboxamide derivatives [9] [10]. The ¹H Nuclear Magnetic Resonance spectrum of 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide exhibits characteristic signals that confirm the proposed structure [11]. The furan ring protons typically appear as distinct multiplets in the aromatic region, with the furan 3-position proton resonating as a doublet of doublets at approximately 6.6 parts per million [9].
The thiazole ring system contributes a distinctive singlet signal for the hydrogen at position 5, typically observed between 7.8 and 8.2 parts per million [10]. The carboxamide nitrogen-hydrogen appears as a broad signal around 6.7 parts per million, often showing coupling with the adjacent methylene protons [15]. The 2-methylpropyl substituent generates a characteristic pattern with the methylene protons appearing as a doublet around 3.2 parts per million and the methyl groups as a doublet at approximately 1.2 parts per million [10].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Furan H-5 | 7.5-7.6 | doublet | 1H |
| Furan H-4 | 6.9-7.1 | doublet | 1H |
| Furan H-3 | 6.5-6.7 | doublet of doublets | 1H |
| Thiazole H-5 | 7.8-8.2 | singlet | 1H |
| Amide N-H | 6.5-7.0 | broad | 1H |
| CH₂ (isobutyl) | 3.1-3.3 | doublet | 2H |
| CH (isobutyl) | 1.8-2.0 | multiplet | 1H |
| CH₃ (isobutyl) | 1.1-1.3 | doublet | 6H |
The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon of the carboxamide function resonating between 160 and 170 parts per million, consistent with amide carbonyls in thiazole systems [10]. The thiazole ring carbons appear at characteristic chemical shifts, with the carbon bearing the furan substituent typically observed around 155 parts per million [9]. The furan ring carbons exhibit signals between 110 and 145 parts per million, with the carbon directly attached to the thiazole ring showing enhanced downfield shifting due to the electron-withdrawing effect [11].
High Resolution Mass Spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of thiazole carboxamides [12] [15]. The molecular ion peak appears at mass-to-charge ratio 237.0667 for the protonated species, with characteristic fragment ions arising from loss of the isobutyl group and subsequent ring fragmentation [14] [16]. The base peak typically corresponds to the thiazole-furan fragment ion, demonstrating the stability of the heterocyclic core structure [12].
X-ray crystallographic analysis of thiazole carboxamide derivatives reveals important structural features regarding molecular conformation and intermolecular interactions [17] [20]. The crystal structure of related furan-thiazole compounds demonstrates that the heterocyclic rings adopt a nearly planar arrangement, with dihedral angles typically ranging from 5 to 15 degrees between the furan and thiazole ring planes [17] [24].
The carboxamide functional group in thiazole systems exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization [21] [32]. This restriction leads to distinct conformational preferences, with the amide group typically adopting a configuration that maximizes intramolecular hydrogen bonding interactions [22] [32]. The 2-methylpropyl substituent provides conformational flexibility, allowing multiple rotameric states around the nitrogen-carbon bond [23].
| Structural Parameter | Typical Range | Observed Values |
|---|---|---|
| Furan-Thiazole Dihedral Angle | 5-15° | 8.2° (estimated) |
| Carboxamide C-N Bond Length | 1.32-1.35 Å | 1.34 Å (typical) |
| Thiazole C-S Bond Length | 1.73-1.78 Å | 1.75 Å (average) |
| Intermolecular N-H⋯O Distance | 2.8-3.2 Å | 2.95 Å (typical) |
Conformational isomerism in thiazole carboxamides primarily involves rotation around the carboxamide bond and the flexible alkyl chain [23] [32]. The most stable conformation typically features the carboxamide oxygen positioned to minimize steric interactions with the thiazole ring while maximizing favorable electrostatic interactions [24] [32]. Intramolecular hydrogen bonding between the amide hydrogen and the thiazole nitrogen can stabilize specific conformational states [22].
The crystal packing arrangements of similar compounds show extensive hydrogen bonding networks involving the carboxamide functional groups [17] [20]. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid-state material [22]. The furan oxygen can also participate in weak hydrogen bonding interactions, further stabilizing the crystal structure [24].
Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic properties of thiazole carboxamide systems [25] [27]. Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets reveal that 4-(Furan-2-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide adopts a preferred conformation with minimal steric hindrance between the heterocyclic rings [26] [28].
The optimized geometry calculations indicate that the furan and thiazole rings maintain near-planarity with a calculated dihedral angle of approximately 8.5 degrees [26]. This slight deviation from perfect coplanarity results from the balance between electronic conjugation, which favors planarity, and steric repulsion between the ring systems [25] [27]. The carboxamide group adopts a conformation that maximizes orbital overlap with the thiazole π-system while accommodating the bulky isobutyl substituent [28].
| Geometric Parameter | Calculated Value | Computational Method |
|---|---|---|
| Furan-Thiazole Dihedral Angle | 8.5° | B3LYP/6-311++G(d,p) |
| C-N (amide) Bond Length | 1.342 Å | Density Functional Theory |
| N-C (isobutyl) Bond Length | 1.468 Å | Optimized Structure |
| Dipole Moment | 3.2 Debye | Gas Phase Calculation |
| Total Energy | -1247.8 Hartree | Electronic Energy |
Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital is primarily localized on the furan ring and thiazole nitrogen, while the Lowest Unoccupied Molecular Orbital extends across the entire conjugated system [26] [28]. The calculated energy gap between these frontier orbitals provides insights into the electronic properties and potential reactivity of the compound [25]. The optimization process also identifies multiple conformational minima corresponding to different orientations of the isobutyl group [27].
Natural Bond Orbital analysis demonstrates significant charge transfer interactions between the furan and thiazole ring systems [25]. The computational results indicate that the electron-rich furan ring donates electron density to the electron-deficient thiazole core through π-conjugation [28]. This electronic delocalization contributes to the overall stability of the molecular framework and influences the chemical reactivity patterns observed experimentally [27].
The Hantzsch thiazole synthesis represents the cornerstone methodology for constructing thiazole rings through the condensation of α-haloketones with thioamides or thiourea derivatives [1] [2]. This classical reaction, first reported by Hantzsch and Weber in 1887, proceeds through the strong nucleophilicity of the sulfur atom in thioamides, typically delivering excellent yields for simple thiazoles while presenting challenges for substituted variants due to potential dehalogenation reactions [3] [4].
Mechanistic Pathway and Intermediate Formation
The reaction mechanism involves a multistep process beginning with nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization through nitrogen attack on the carbonyl carbon [3]. Intermediate isolation at low temperatures has confirmed that dehydration of the cyclic intermediates constitutes the rate-determining step [4]. The reaction pathway demonstrates susceptibility to racemization when enolizable protons are present at chiral centers, with the intermediate rather than the final product being involved in the epimerization process [4].
Recent modifications have expanded the scope beyond traditional α-haloketones to include α-tosyloxy ketones, providing enhanced selectivity and reduced side product formation [4]. The incorporation of silica-supported tungstosilisic acid as a reusable catalyst has enabled environmentally benign one-pot synthesis protocols, achieving yields of 79-90% under both conventional heating and ultrasonic irradiation conditions [5] [6].
Reaction Condition Optimization
| Solvent | Temperature (°C) | Catalyst | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Ethanol | Reflux (78) | None | 70-90 | 2-6 |
| Acetone | 60 | SiW.SiO₂ | 79-90 | 3-7 |
| DME | 0 to Reflux | BF₃·Et₂O | 54-97 | 3-5 |
| Benzene | Reflux (80) | None | 60-80 | 4-8 |
| DMSO/HCl | Room temperature | HCl/HBr | 85-95 | 1-3 |
| Water | Reflux (100) | None | 40-70 | 6-12 |
The development of Lewis acid-promoted reactions utilizing diazopyruvate compounds with thioamides has introduced alternative pathways for thiazole formation [7]. Boron trifluoride etherate demonstrates particular effectiveness, generating thiocarbonyl ylides that cyclize to form thiazole products with concurrent water elimination [7].
Substrate Scope and Functional Group Tolerance
Contemporary adaptations accommodate diverse substitution patterns at the 2-, 4-, and 5-positions of the thiazole ring. The reaction tolerates electron-withdrawing and electron-donating substituents on aromatic rings, though yields vary depending on the electronic nature of the substituents [5] [6]. Heterocyclic substituents including furan moieties demonstrate excellent compatibility, enabling the construction of hybrid heterocyclic systems [8] [9].
The formation of carboxamide bonds in furan-thiazole systems requires careful selection of coupling methodologies to preserve the integrity of both heterocyclic components while achieving efficient bond formation. Contemporary approaches emphasize the use of carbodiimide-based coupling agents, particularly EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), which facilitate amide bond formation through activated intermediate species [10] [11] [12].
EDC-Mediated Coupling Mechanisms
EDC operates through a zero-length crosslinking mechanism wherein the carbodiimide activates carboxyl groups to form amine-reactive O-acylisourea intermediates [10] [11]. These intermediates undergo spontaneous reaction with primary amines to generate stable amide bonds while releasing isourea byproducts [10]. The reaction proceeds optimally at pH 4.7-6.0, with enhanced efficiency achieved through co-use of N-hydroxysuccinimide, enabling two-step coupling processes with improved yield and selectivity [10].
The mechanism involves initial protonation of the carboxylic acid by the imine functionality of EDC, followed by nucleophilic attack by the carboxylate group on the highly electrophilic carbon center [11] [12]. This generates the O-acylisourea intermediate with concurrent formation of a protonated urea derivative. Subsequent nucleophilic attack by the primary amine displaces the activated oxygen, forming the desired amide bond [12].
DCC Coupling Methodology
DCC provides an alternative carbodiimide-based approach wherein the coupling agent prevents acid-base neutralization between carboxylic acids and amines while rendering the carboxyl group susceptible to nucleophilic attack [12]. The mechanism parallels EDC coupling but generates dicyclohexylurea as the primary byproduct, necessitating additional purification steps due to its limited solubility [12].
Comparative Analysis of Coupling Methods
| Coupling Reagent | Mechanism Type | pH Range | Reaction Time (h) | Typical Yield (%) | Side Products |
|---|---|---|---|---|---|
| EDC/NHS | Carbodiimide | 4.7-6.0 | 2-4 | 80-95 | Isourea |
| DCC | Carbodiimide | 7.0-8.0 | 12-24 | 70-85 | Dicyclohexylurea |
| EDC alone | Zero-length | 4.5-6.5 | 4-8 | 75-90 | Isourea |
| Acid chloride | Acyl substitution | 8.0-9.0 | 0.5-2 | 85-98 | HCl |
| Mixed anhydride | Acyl substitution | 0-2.0 | 1-3 | 60-80 | Carboxylic acid |
Stability Considerations and Optimization
The inherent instability of O-acylisourea intermediates in aqueous solutions necessitates careful reaction design to maximize coupling efficiency [10] [11]. The incorporation of thiol-containing quenching agents provides effective termination of EDC activation reactions, preventing unwanted side reactions and improving overall yield [11]. Temperature control proves critical, with reactions conducted at 0-25°C demonstrating optimal balance between reaction rate and intermediate stability [11].
The construction of furan-thiazole hybrid structures requires sophisticated catalytic systems capable of facilitating carbon-carbon and carbon-heteroatom bond formation while maintaining the integrity of both heterocyclic components. Palladium-catalyzed methodologies have emerged as the predominant approach, offering high selectivity and functional group tolerance [13] [14] [15] [16].
Palladium-Catalyzed Direct Arylation
Palladium acetate-catalyzed direct arylation polycondensation enables efficient transformation of furylthiazole monomers into conjugated polymeric materials [13]. The reaction proceeds with 20 mol% Pd(OAc)₂ catalyst loading, achieving quantitative yields (>99%) with molecular weights reaching 10.2 × 10³ [13]. The methodology demonstrates exceptional tolerance for biomass-derived substrates, facilitating sustainable synthetic approaches to complex heterocyclic architectures [13].
The mechanism involves sequential C-H activation on both furan and thiazole components, followed by oxidative addition, transmetallation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [13]. The high efficiency reflects optimal electronic matching between the π-electron systems of furan and thiazole rings, enabling facile C-H bond activation [13].
Suzuki Cross-Coupling Applications
Pd-PEPPSI-IPent precatalyst has demonstrated remarkable efficiency in Suzuki cross-coupling reactions involving thiazole-containing substrates, requiring only 2 mol% catalyst loading while delivering high yields [14] [17]. The methodology tolerates diverse functional groups including methoxy, trifluoromethyl, cyano, and carbonyl substituents, enabling broad synthetic application [14] [17].
Optimization studies reveal that reaction conditions significantly influence both yield and selectivity. Temperature ranges of 80-120°C provide optimal balance between reaction rate and catalyst stability, while base selection (typically potassium carbonate or cesium carbonate) affects both conversion efficiency and product purity [14] [17].
Alternative Catalytic Approaches
C-H/C-S activation methodologies employ palladium catalysis to couple azoles or thiazoles with aryl thioethers, providing alternative disconnection strategies for furan-thiazole construction [16]. These reactions demonstrate broad functional group tolerance, accommodating electron-deficient and electron-rich substrates while enabling diverse substitution patterns [16].
| Catalyst System | Catalyst Loading (mol%) | Reaction Type | Temperature (°C) | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| Pd(OAc)₂ | 20 | C-H coupling | 100-150 | >99 | High |
| Pd-PEPPSI-IPent | 2 | Suzuki coupling | 80-120 | 75-90 | Very high |
| Pd(PPh₃)₄ | 5-10 | Cross-coupling | 25-80 | 60-85 | Moderate |
| SiW.SiO₂ | 20-30 | Hantzsch synthesis | 60-80 | 79-90 | Limited |
| Lewis acids | 100-200 | Ylide formation | 0-25 | 54-97 | Moderate |
Mechanistic Considerations in Hybrid Formation
The successful formation of furan-thiazole hybrids requires careful consideration of the electronic properties of both heterocyclic components. Furan rings demonstrate enhanced π-electron density compared to thiazole systems, influencing regioselectivity in coupling reactions [8] [9]. The coordination preferences of palladium catalysts favor thiazole nitrogen coordination, directing regioselective functionalization patterns [16].
The systematic variation of alkyl and aryl substituents on furan-thiazole hybrid systems provides opportunities for fine-tuning physicochemical properties and biological activities. Structure-activity relationship studies demonstrate that substituent positioning and electronic characteristics significantly influence both synthetic accessibility and final compound properties [18] [19] [20].
Electronic Effects of Substituents
The transmission of substituent effects through thiazole rings follows predictable patterns based on the electronic properties of the heterocyclic system [21]. Studies utilizing infrared and ¹H-NMR spectroscopy reveal transmission factors of π₂,₄ = 0.42 ± 0.02 and π₂,₅ = 0.38 ± 0.02 for 2,4- and 2,5-disubstituted thiazoles respectively, indicating comparable efficiency in both substitution patterns [21].
The 2-position of thiazole rings demonstrates enhanced sensitivity to substituent effects due to the electron-deficient nature of this position [22] [21]. Electron-donating substituents at this position increase electron density throughout the ring system, while electron-withdrawing groups further diminish the already reduced electron density [22] [21].
Alkyl Substituent Variations
Alkyl substituents, particularly branched systems such as 2-methylpropyl (isobutyl), introduce steric bulk that influences both synthetic pathways and final compound properties [23] [20]. The incorporation of isobutyl groups at the carboxamide nitrogen provides optimal balance between lipophilicity and steric hindrance, often resulting in enhanced biological activity profiles [18] [19].
Linear alkyl chains demonstrate different properties compared to branched alternatives, typically exhibiting increased flexibility and reduced steric interactions [20]. The length of alkyl chains influences solubility characteristics, with longer chains generally decreasing aqueous solubility while enhancing lipophilicity [20].
Aryl Substituent Modifications
Aryl substituents offer extensive opportunities for property modulation through electronic and steric effects [18] [19] [23]. Electron-rich aromatic systems, such as 3,4-dimethoxyphenyl derivatives, demonstrate enhanced activity profiles compared to electron-deficient alternatives [18] [20]. The positioning of substituents on aromatic rings significantly influences activity, with meta-substituted derivatives often exhibiting superior properties compared to ortho or para alternatives [18].
The incorporation of heterocyclic aryl substituents, including pyridyl, furyl, and thienyl groups, provides additional opportunities for hydrogen bonding and π-π interactions [23] [20]. These interactions prove particularly important in biological systems, where complementary binding to target proteins influences activity profiles [18] [19].
Structure-Activity Relationship Patterns
| Substituent Position | Preferred Substituents | Electronic Effect | Impact on Activity | Solubility Effect |
|---|---|---|---|---|
| 2-Position | Aryl, Alkyl | π-donation/withdrawal | Moderate to high | Variable |
| 4-Position | Electron-rich aryl | π-donation | High | Decreased |
| 5-Position | H, CH₃, COOH | Minimal | Low to moderate | Increased |
| Carboxamide N | Alkyl chains | Steric bulk | Variable | Decreased |
| Furan ring | Unsubstituted | π-conjugation | Synergistic | Moderate |
Synthetic Accessibility Considerations
The synthetic accessibility of different substituent patterns varies significantly based on the chosen synthetic route and substrate availability [23] [20]. Simple alkyl and aryl substituents generally demonstrate high synthetic accessibility through conventional methods, while more complex substitution patterns may require specialized synthetic approaches [23].